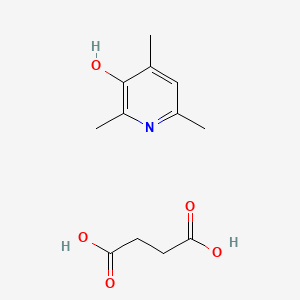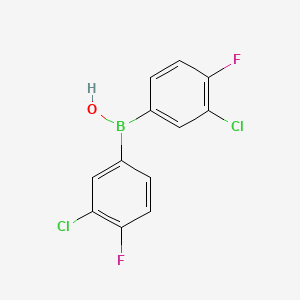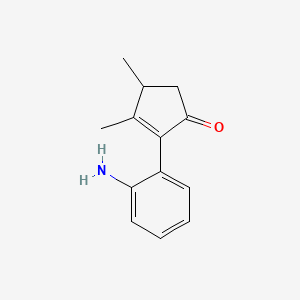![molecular formula C14H13N5S B12598118 Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)
Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is a complex organic compound with the molecular formula C14H13N5S. This compound features a unique structure that combines an indole moiety with a triazino group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- typically involves multiple steps, starting with the preparation of the indole and triazino intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) has been used in the Fischer indole synthesis .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques would be essential to achieve the desired quality and quantity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol derivative .
Aplicaciones Científicas De Investigación
Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-.
Triazino Compounds: Other triazino-indole derivatives also exhibit similar chemical and biological properties.
Uniqueness
What sets Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- apart is its unique combination of an indole and a triazino group, which provides a distinct set of chemical and biological activities. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H13N5S |
|---|---|
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C14H13N5S/c1-8(2)9-3-4-11-10(7-9)12-13(16-11)17-14(19-18-12)20-6-5-15/h3-4,7-8H,6H2,1-2H3,(H,16,17,19) |
Clave InChI |
YPYUREHRMAQIID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12598045.png)
![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)

![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)

![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B12598076.png)

![6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12598100.png)

![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)


